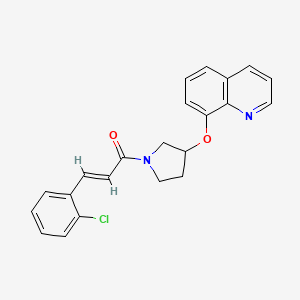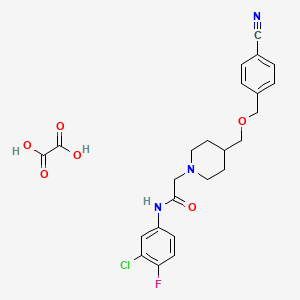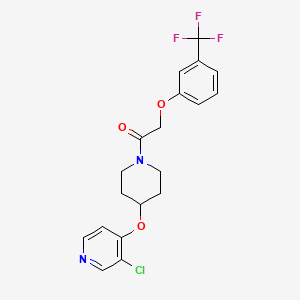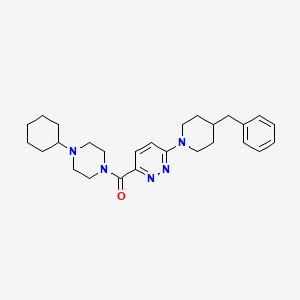
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as QL-XII-47, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of various enzymes and proteins that are involved in cell growth and survival. It has been shown to inhibit the activity of Akt, a protein that is involved in cell proliferation and survival. (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one also inhibits the activity of tubulin, a protein that is involved in cell division. Additionally, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer cells, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has also been shown to increase glucose uptake and fatty acid oxidation, leading to improved energy metabolism.
Advantages and Limitations for Lab Experiments
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have potent anti-cancer and neuroprotective effects, making it a valuable tool for studying these fields. However, there are also some limitations to using (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability. Additionally, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has not been extensively studied in vivo, which limits its potential translational applications.
Future Directions
There are several future directions for research on (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one. One potential direction is to investigate its effects on other molecular pathways that are involved in cancer and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one in vivo, which could lead to its potential use as a therapeutic agent. Overall, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesis Methods
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 8-hydroxyquinoline, followed by the reaction of the resulting product with pyrrolidine and acetic anhydride. The final step involves the reaction of the intermediate product with 3-chloroacrylonitrile. The purity of the compound can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In neuroscience, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In drug discovery, (E)-3-(2-chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be used as a lead compound to develop new drugs that target specific molecular pathways.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-8-2-1-5-16(19)10-11-21(26)25-14-12-18(15-25)27-20-9-3-6-17-7-4-13-24-22(17)20/h1-11,13,18H,12,14-15H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDZEQKJDWZNFM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2706725.png)
![3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2706726.png)
![8-butyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706728.png)
![1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2706731.png)
![5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2706732.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)
![1-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2706740.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)